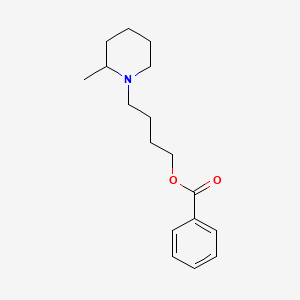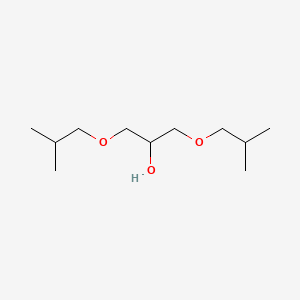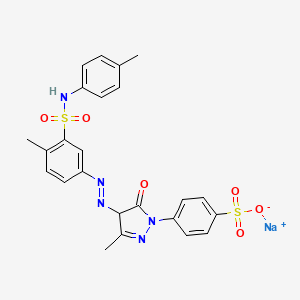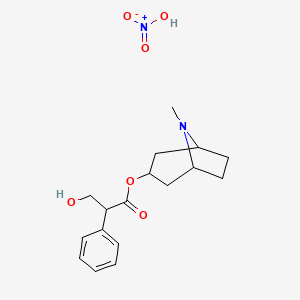
Tributyl(myristoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(myristoyloxy)stannane is an organotin compound characterized by the presence of three butyl groups and a myristoyloxy group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly as radical reducing agents. they are also recognized for their high toxicity and environmental persistence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(myristoyloxy)stannane can be synthesized through the reaction of tributyltin hydride with myristic acid under specific conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Bu3SnH+CH3(CH2)12COOH→Bu3SnOCO(CH2)12CH3+H2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(myristoyloxy)stannane undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation: It can be oxidized under specific conditions to form tin oxides.
Common Reagents and Conditions
Reduction: Common reagents include azobisisobutyronitrile (AIBN) and light irradiation to initiate radical reactions.
Substitution: Reagents such as alkyl halides and Grignard reagents are used.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone can be employed.
Major Products Formed
Reduction: The major products are hydrocarbons and tin hydrides.
Substitution: The products are typically organotin compounds with different substituents.
Oxidation: The products include tin oxides and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Tributyl(myristoyloxy)stannane has several applications in scientific research:
Chemistry: Used as a radical reducing agent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Wirkmechanismus
Tributyl(myristoyloxy)stannane exerts its effects primarily through radical mechanisms. The tin-hydrogen bond in the compound is relatively weak, allowing for the homolytic cleavage to generate tin radicals. These radicals can then participate in various reactions, including hydrogen abstraction and radical addition . The molecular targets include organic halides and unsaturated compounds, where the tin radicals facilitate the reduction or substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin hydride
- Tributyltin chloride
- Tributyltin oxide
Comparison
Tributyl(myristoyloxy)stannane is unique due to the presence of the myristoyloxy group, which imparts different physical and chemical properties compared to other tributyltin compounds. For instance, it has higher lipophilicity and different reactivity patterns in radical reactions . This uniqueness makes it suitable for specific applications where other tributyltin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
5035-68-7 |
|---|---|
Molekularformel |
C26H54O2Sn |
Molekulargewicht |
517.4 g/mol |
IUPAC-Name |
tributylstannyl tetradecanoate |
InChI |
InChI=1S/C14H28O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;3*1-3-4-2;/h2-13H2,1H3,(H,15,16);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
BCOKZHHTWLADPY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)






![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)


